1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound that features both an amino group and bromine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: of the aromatic ring to introduce bromine substituents.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted aromatic compounds.
- Various derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
- 1-(2-Amino-4-chloromethyl)phenyl)-3-chloropropan-2-one
- 1-(2-Amino-4-(methyl)phenyl)-3-bromopropan-2-one
Uniqueness: 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of both amino and bromomethyl groups, which provide distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C10H11Br2NO |
---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-4-(bromomethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-7-1-2-8(10(13)3-7)4-9(14)6-12/h1-3H,4-6,13H2 |
InChI Key |
WHUVHMYAEGEHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)N)CC(=O)CBr |
Origin of Product |
United States |
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